molecular formula C27H26N4O3S B2933357 1-(5-(3,4-dimethoxyphenyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one CAS No. 956247-55-5

1-(5-(3,4-dimethoxyphenyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one

Cat. No.: B2933357
CAS No.: 956247-55-5
M. Wt: 486.59
InChI Key: REYRXEHKJWYCQS-UHFFFAOYSA-N
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Description

This compound is a pyrazole-based heterocyclic molecule featuring a bipyrazole core substituted with 3,4-dimethoxyphenyl, phenyl, and thiophen-2-yl groups. The 3,4-dimethoxyphenyl group contributes electron-donating effects, while the thiophene ring introduces π-conjugation, influencing its electronic properties and binding affinity in biological systems. The compound’s synthesis typically involves cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives under acidic conditions, as seen in analogous pyrazole syntheses .

Properties

IUPAC Name

1-[5-(3,4-dimethoxyphenyl)-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-3,4-dihydropyrazol-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O3S/c1-4-26(32)31-22(16-21(28-31)18-12-13-23(33-2)24(15-18)34-3)20-17-30(19-9-6-5-7-10-19)29-27(20)25-11-8-14-35-25/h5-15,17,22H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYRXEHKJWYCQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC(=C(C=C2)OC)OC)C3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(5-(3,4-dimethoxyphenyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one (CAS Number: 956247-55-5) is a complex organic molecule with potential biological activities. This article aims to explore its biological activity based on available research findings, case studies, and structural analyses.

Chemical Structure and Properties

The molecular formula of the compound is C27H26N4O3SC_{27}H_{26}N_{4}O_{3}S with a molecular weight of 486.6 g/mol. The structure features multiple functional groups including methoxy, thiophene, and bipyrazole moieties that may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the bipyrazole scaffold has been associated with the inhibition of several cancer-related enzymes and pathways. The compound's potential as an anticancer agent can be inferred from its ability to target:

  • Telomerase : An enzyme often overexpressed in cancer cells.
  • Histone deacetylases (HDAC) : Enzymes involved in chromatin remodeling and gene expression regulation.
  • Thymidylate synthase : A key enzyme in DNA synthesis.

A study on related pyrazole derivatives showed promising results against various cancer cell lines, suggesting that this compound might share similar mechanisms of action .

Antioxidant Activity

The presence of methoxy groups in the structure may enhance antioxidant properties by scavenging free radicals. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Anti-inflammatory Properties

Research indicates that compounds containing thiophene and pyrazole rings often exhibit anti-inflammatory effects. Inflammation is a critical component in the progression of many chronic diseases; thus, the anti-inflammatory potential of this compound could be significant .

Case Studies

Study 1: Anticancer Efficacy Evaluation
In a recent evaluation of related compounds, derivatives were tested against breast cancer cell lines (MCF-7). The results showed IC50 values ranging from 3.37 µM to 5.64 µM for some derivatives, indicating strong anticancer activity. This suggests that the target compound may also exhibit potent effects against similar cancer types .

Study 2: Structure-Activity Relationship (SAR) Analysis
A SAR study on related bipyrazole derivatives highlighted that modifications in substituents significantly impacted biological activity. The presence of electron-donating groups like methoxy was found to enhance activity against cancer cells while maintaining low toxicity levels .

Data Table: Summary of Biological Activities

Biological Activity Mechanism References
AnticancerInhibition of telomerase, HDAC ,
AntioxidantFree radical scavenging
Anti-inflammatoryInhibition of inflammatory mediators

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 3,4-dimethoxyphenyl group (electron-donating) may enhance solubility compared to nitro-substituted analogs (e.g., 5d), which exhibit poor solubility due to strong electron-withdrawing effects .
  • Thiophene vs.
  • Carbothioamide vs. Propan-1-One Moieties : Carbothioamide-containing analogs (e.g., 13a, 13c) show moderate antimicrobial activity but lower solubility than the target compound’s ketone group, which balances lipophilicity and polarity .
Structural and Crystallographic Comparisons
  • Crystal Packing : Pyrazole derivatives like 4-[3-(Biphenyl-4-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1H-pyrazole exhibit hydrogen-bonded networks involving N–H···O interactions, stabilizing their crystal structures . The target compound’s methoxy groups may similarly participate in C–H···O hydrogen bonds, influencing its crystallinity.
  • SHELX Refinement : The target compound’s structure determination likely employs SHELXL for high-resolution refinement, as seen in related dihydropyrazole derivatives .

Research Findings and Implications

  • Thiophene-containing derivatives often exhibit enhanced activity due to improved membrane penetration .
  • Pharmacokinetic Optimization : The 3,4-dimethoxyphenyl group may reduce metabolic degradation compared to furan or nitro-substituted compounds, which are prone to oxidative metabolism .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 3,4-dihydro-1'H,2H-[3,4'-bipyrazol] derivatives, and how can they be adapted for this compound?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine hydrate in acidic media (e.g., propionic acid or ethanol) under reflux. For example, a mixture of the ketone precursor and hydrazine hydrate in propionic acid (5 ml) heated at reflux for 15–30 minutes yields the dihydropyrazole core, followed by recrystallization in ethanol to isolate the product . Key variables include reaction time, solvent choice, and stoichiometric ratios of precursors.

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry (as demonstrated for structurally similar pyrazoline derivatives in ).
  • FTIR and NMR : Identify functional groups (e.g., carbonyl at ~1700 cm⁻¹ in FTIR) and assign proton environments (e.g., dihydropyrazole NH signals at δ 8–9 ppm in ¹H NMR) .
  • HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Methodological Answer : Standardize reaction conditions (e.g., 1:1 molar ratio of ketone to hydrazine hydrate, reflux at 80–90°C for 15–30 minutes) and document purification steps (e.g., recrystallization solvent ratios). Use TLC to monitor reaction progress (e.g., ethyl acetate/hexane, 3:7) and validate batch consistency via melting point analysis and chromatographic retention times .

Advanced Research Questions

Q. What strategies optimize the yield of 3,4-dihydro-1'H,2H-[3,4'-bipyrazol] derivatives under varying reaction conditions?

  • Methodological Answer :

  • Solvent Screening : Compare polar aprotic (DMF) vs. protic (ethanol) solvents; propionic acid enhances cyclization efficiency .
  • Catalysis : Explore Lewis acids (e.g., ZnCl₂) to accelerate enolate formation.
  • Table 1 : Yield optimization data for analogous compounds:
SolventTemp (°C)Time (min)Yield (%)
Ethanol803065–70
Propionic acid901575–80
DMF1006050–55
  • Reference: .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents (e.g., 3,4-dimethoxyphenyl vs. thiophen-2-yl)?

  • Methodological Answer :

  • In vitro assays : Compare cytotoxicity (MTT assay), enzyme inhibition (e.g., COX-2), or antimicrobial activity (MIC testing) against analogs with substituent variations.
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases) .
  • Case Study : Pyrazoline derivatives with electron-donating groups (e.g., methoxy) showed enhanced anti-inflammatory activity vs. electron-withdrawing groups .

Q. What experimental designs address discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Blinded assays : Use randomized block designs (e.g., split-split plots for dose-response studies) to minimize bias .
  • Statistical validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to resolve variability in IC₅₀ values.
  • Replicate protocols : Cross-validate results in ≥3 independent labs using standardized cell lines (e.g., HeLa, MCF-7) .

Methodological Challenges & Solutions

Q. How can researchers mitigate degradation of the dihydropyrazole core during storage?

  • Answer : Store the compound under inert gas (N₂) at −20°C in amber vials. Pre-screen stabilizers (e.g., BHT) using accelerated stability studies (40°C/75% RH for 14 days) with HPLC monitoring .

Q. What computational tools predict the environmental impact or biodegradability of this compound?

  • Answer : Use EPI Suite or TEST software to estimate persistence (e.g., half-life in soil/water) and bioaccumulation potential. Key parameters include logP (2.5–3.0) and topological polar surface area (90–100 Ų) .

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